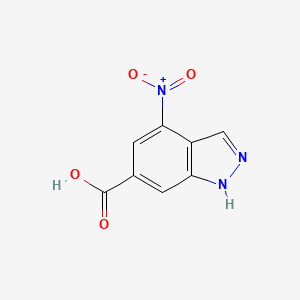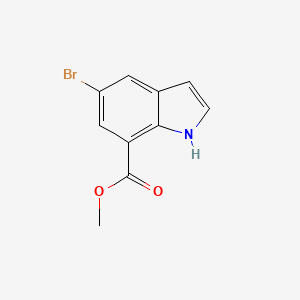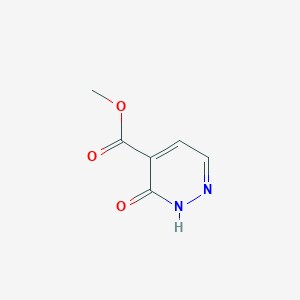![molecular formula C9H7N3 B1592965 5-Cyano-4-méthyl-1H-pyrrolo[2,3-b]pyridine CAS No. 267875-39-8](/img/structure/B1592965.png)
5-Cyano-4-méthyl-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the parent compound of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, consists of a pyrrole ring fused with a pyridine ring . The molecular formula is C7H6N2 and the molecular weight is 118.1359 .Applications De Recherche Scientifique
Recherche sur le cancer et thérapeutique
5-Cyano-4-méthyl-1H-pyrrolo[2,3-b]pyridine: a été étudié pour son potentiel en tant qu’inhibiteur du récepteur du facteur de croissance des fibroblastes (FGFR) . Les FGFR sont essentiels dans divers types de tumeurs, et leur inhibition peut être une stratégie prometteuse pour la thérapie du cancer. Des dérivés de ce composé ont montré qu’ils inhibaient la prolifération des cellules cancéreuses du sein et induisaient l’apoptose, ainsi que la réduction significative des capacités de migration et d’invasion des cellules cancéreuses .
Science des matériaux
En science des matériaux, ce composé sert de bloc de construction hétérocyclique. Il est utilisé dans la synthèse de molécules complexes qui pourraient avoir des applications dans la création de nouveaux matériaux avec des propriétés électroniques, optiques ou mécaniques spécifiques .
Science de l’environnement
Bien que les applications directes en science de l’environnement ne soient pas explicitement documentées, le rôle du composé dans la synthèse de divers dérivés suggère son utilisation potentielle dans le développement de matériaux écologiques ou de produits chimiques qui pourraient contribuer à la lutte contre la pollution et la remédiation environnementale .
Chimie analytique
This compound: est utilisé en chimie analytique comme composé de référence pour le développement et l’étalonnage des méthodes. Sa structure et ses propriétés bien définies le rendent adapté à une utilisation en chromatographie liquide haute performance (HPLC) et autres techniques analytiques .
Biochimie
En biochimie, ce composé est utilisé dans l’étude des interactions enzymatiques et des voies métaboliques. Sa similitude structurelle avec les nucléotides et autres molécules biologiquement actives en fait un outil précieux pour sonder les processus biochimiques .
Pharmacologie
L’intérêt pharmacologique pour le This compound réside dans son potentiel à servir de précurseur pour la synthèse de diverses molécules pharmacologiquement actives. Ses dérivés sont étudiés pour des applications thérapeutiques, en particulier dans le développement de nouveaux médicaments pour traiter des maladies telles que le cancer .
Mécanisme D'action
Target of Action
The primary target of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is the fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: interacts with its targets, FGFRs, by inhibiting their activity . This inhibition results in a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The compound affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The ADME properties of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile It is mentioned that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile’s action include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Analyse Biochimique
Biochemical Properties
4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . The compound interacts with these receptors by binding to their tyrosine kinase domains, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways. This interaction is significant in the context of cancer therapy, as abnormal FGFR signaling is associated with the progression of several types of cancer .
Cellular Effects
The effects of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile on cellular processes are profound. In vitro studies have shown that this compound inhibits the proliferation of cancer cells, such as breast cancer 4T1 cells, by inducing apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, which are critical processes in cancer metastasis . The compound also affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile exerts its effects through several mechanisms. It binds to the ATP-binding site of FGFRs, preventing ATP from accessing the site and thereby inhibiting the kinase activity of the receptors . This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, ultimately resulting in reduced cell proliferation and increased apoptosis . The compound also modulates gene expression by affecting transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile have been observed to change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are excreted in the urine
Transport and Distribution
The transport and distribution of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cancer cells, where it accumulates and exerts its inhibitory effects on FGFRs . The distribution of the compound within different tissues is influenced by its physicochemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications, such as phosphorylation, may influence its localization and activity
Propriétés
IUPAC Name |
4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-7(4-10)5-12-9-8(6)2-3-11-9/h2-3,5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRXDLPWYIZEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629486 | |
| Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267875-39-8 | |
| Record name | 4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592890.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1592891.png)





